Glucosamine sulfate sodium chloride

Description

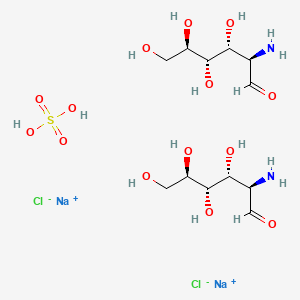

The exact mass of the compound this compound is 572.0433687 g/mol and the complexity rating of the compound is 223. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

disodium;(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;sulfuric acid;dichloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H13NO5.2ClH.2Na.H2O4S/c2*7-3(1-8)5(11)6(12)4(10)2-9;;;;;1-5(2,3)4/h2*1,3-6,9-12H,2,7H2;2*1H;;;(H2,1,2,3,4)/q;;;;2*+1;/p-2/t2*3-,4+,5+,6+;;;;;/m00...../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNILGVJTEVNNRV-VQRMJQQYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)N)O)O)O)O.C(C(C(C(C(C=O)N)O)O)O)O.OS(=O)(=O)O.[Na+].[Na+].[Cl-].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)O.OS(=O)(=O)O.[Na+].[Na+].[Cl-].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28Cl2N2Na2O14S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

573.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1296149-13-7 | |

| Record name | Glucosamine sulfate sodium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1296149137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GLUCOSAMINE SULFATE SODIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RI65CXJ9S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide on the Physicochemical Properties of Glucosamine Sulfate Sodium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of glucosamine (B1671600) sulfate (B86663) sodium chloride. The information presented herein is intended to support research, development, and formulation activities involving this widely used compound. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key analytical procedures.

Chemical Identity and Structure

Glucosamine sulfate sodium chloride is a stabilized form of glucosamine sulfate, a naturally occurring amino sugar and a prominent monosaccharide. It is a double salt, where the glucosamine sulfate is stabilized by the presence of sodium chloride. This stabilization is crucial for improving its shelf life and ensuring consistent potency.

-

Chemical Name: (3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol;sulfuric acid;sodium chloride

-

Synonyms: Glucosamine Sulfate 2NaCl, D-Glucosamine Sulfate Sodium Chloride Complex

-

Molecular Formula: C6H14NO5. H2SO4. NaCl

-

CAS Number: 38899-05-7

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound, compiled from various analytical sources.

| Property | Value |

| Molecular Weight | 399.7 g/mol |

| Appearance | White, crystalline powder |

| Odor | Odorless |

| Solubility in Water | Freely soluble |

| Melting Point | Decomposes at approximately 190-194 °C |

| pKa | ~7.5 (for the amine group) |

| Hygroscopicity | Slightly hygroscopic |

| Optical Rotation | +50.0° to +52.0° (specific rotation) |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below. These protocols are based on standard pharmaceutical analysis techniques.

This method determines the equilibrium solubility of this compound in a specific solvent.

-

Preparation: Add an excess amount of this compound to a known volume of the solvent (e.g., deionized water) in a sealed, thermostated flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sampling and Analysis: Withdraw a sample of the supernatant. Filter the sample to remove any undissolved solids.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with refractive index detection.

-

Calculation: The solubility is expressed in mg/mL or mol/L.

DSC is a thermoanalytical technique used to determine the melting point and thermal behavior of a substance.

-

Sample Preparation: Accurately weigh a small amount (2-5 mg) of this compound into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram, which corresponds to the melting of the substance. The decomposition temperature can also be observed.

This method is used to determine the acid dissociation constant (pKa) of the ionizable amine group in glucosamine.

-

Solution Preparation: Dissolve a known amount of this compound in deionized water.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) while monitoring the pH using a calibrated pH meter.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is determined from the titration curve, typically at the half-equivalence point.

Visualization of Methodologies and Pathways

The following diagrams, generated using Graphviz, illustrate key experimental workflows and logical relationships relevant to the analysis of this compound.

A Technical Guide to the Synthesis and Purification of Glucosamine Sulfate Sodium Chloride for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucosamine (B1671600) sulfate (B86663), stabilized as a double salt with sodium chloride, is a widely researched aminomonosaccharide for its potential therapeutic effects, particularly in the management of osteoarthritis. The synthesis and purification of high-purity glucosamine sulfate sodium chloride are critical for obtaining reliable and reproducible results in preclinical and clinical research. This technical guide provides an in-depth overview of the common synthesis routes, detailed purification protocols, and analytical methods for quality control. It is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of glucosamine-based therapeutics.

Introduction

Glucosamine is an endogenous aminomonosaccharide that serves as a fundamental building block for the biosynthesis of glycosaminoglycans, proteoglycans, and other macromolecules essential for the structure and function of articular cartilage.[1] Its sulfate form, often stabilized with sodium chloride to improve stability and handling, is the most common formulation used in clinical trials and dietary supplements.[2] The therapeutic potential of glucosamine is attributed to its role in the hexosamine biosynthesis pathway and its anti-inflammatory properties.[3][4][5] This guide details the chemical synthesis and purification of this compound, providing researchers with the necessary protocols to produce this compound for investigational use.

Synthesis of this compound

There are two primary routes for the synthesis of this compound: the hydrolysis of chitin (B13524) from crustacean shells and the conversion of glucosamine hydrochloride.

Synthesis from Chitin

Chitin, a polymer of N-acetylglucosamine, is the most abundant natural source for glucosamine production.[6] The process involves the demineralization and deproteinization of crustacean shells, followed by acid hydrolysis of the purified chitin.

Experimental Protocol: Acid Hydrolysis of Chitin

-

Deproteinization and Demineralization of Chitin Source (e.g., Shrimp Shells):

-

Wash and dry shrimp shells thoroughly.

-

Treat the shells with a dilute sodium hydroxide (B78521) solution (e.g., 1 M NaOH) at an elevated temperature (e.g., 90°C) for 1-2 hours to remove proteins.

-

Wash the shells with deionized water until the washings are neutral.

-

Treat the deproteinized shells with a dilute hydrochloric acid solution (e.g., 1 M HCl) at room temperature for 1-2 hours to remove calcium carbonate and other minerals.

-

Wash the resulting chitin with deionized water until neutral and dry completely.

-

-

Acid Hydrolysis of Chitin to Glucosamine Sulfate:

Synthesis from Glucosamine Hydrochloride

A common laboratory-scale synthesis involves the conversion of commercially available glucosamine hydrochloride to glucosamine sulfate. This method offers a more controlled reaction with higher purity of the starting material.

Experimental Protocol: Conversion of Glucosamine Hydrochloride

-

Reaction Setup:

Purification of this compound

Purification is a critical step to remove impurities, including unreacted starting materials, by-products, and color. The primary methods for purification are decolorization, precipitation, and crystallization.

Experimental Protocol: Purification

-

Decolorization:

-

To the cooled reaction mixture from either synthesis route, add activated charcoal (approximately 5g for the chitin hydrolysis method) to decolorize the solution.[7]

-

Stir the suspension for 30-60 minutes at room temperature.

-

Filter the mixture through a bed of celite or a suitable filter paper to remove the activated charcoal and any other insoluble impurities.

-

-

Precipitation/Crystallization:

-

To the clarified filtrate, slowly add a water-miscible organic solvent, such as ethanol (B145695) or acetone, with vigorous stirring. A typical ratio is to add 5-7 parts by volume of the organic solvent to the aqueous solution.

-

Continue stirring as a white precipitate of this compound forms.

-

Cool the suspension in an ice bath to maximize precipitation.

-

Collect the precipitate by vacuum filtration.

-

Wash the collected solid with the organic solvent used for precipitation to remove any remaining soluble impurities.

-

Dry the purified this compound in a vacuum oven at a temperature not exceeding 60°C to a constant weight. A yield of approximately 60-70% can be expected from the glucosamine hydrochloride conversion method.[9][10]

-

Quality Control and Analysis

The identity and purity of the synthesized this compound should be confirmed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) is the most common method for assay and impurity profiling.

Experimental Protocol: HPLC Analysis

-

Instrumentation: A standard HPLC system equipped with a UV or Refractive Index (RI) detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[11]

-

Mobile Phase: A typical mobile phase consists of a buffer (e.g., potassium dihydrogen phosphate, pH 3.0) and an organic modifier like acetonitrile.[11] An isocratic elution is often sufficient.

-

Flow Rate: A flow rate of 1.0 mL/min is generally used.[11]

-

Detection: UV detection at a low wavelength (e.g., 195-210 nm) can be employed.[12] For methods without derivatization, an RI detector may provide a stronger signal.[13]

-

Sample Preparation: Accurately weigh and dissolve the synthesized product in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample solution through a 0.45 µm syringe filter before injection.

-

Standard Preparation: Prepare a standard solution of USP-grade this compound at the same concentration as the sample.

-

Analysis: Inject both the sample and standard solutions into the HPLC system and compare the retention times and peak areas to determine the identity and purity of the synthesized compound.

Data Presentation

The following tables summarize typical quantitative data associated with the synthesis and analysis of this compound.

Table 1: Synthesis Parameters and Expected Yields

| Synthesis Route | Key Reactants | Reaction Temperature (°C) | Reaction Time (hours) | Expected Yield (%) | Reference |

| From Chitin | Chitin, Sulfuric Acid | 90-100 | 4 | Variable (dependent on source) | [7] |

| From Glucosamine HCl | Glucosamine HCl, Sodium Sulfate | 45 | 2 | 60-70 | [8][9][10] |

Table 2: HPLC Method Parameters for Quality Control

| Parameter | Condition | Reference |

| Column | C18 Reversed-Phase (250 x 4.6 mm, 5 µm) | [11] |

| Mobile Phase | Acetonitrile:Potassium Dihydrogen Phosphate Buffer (pH 3.0) | [11] |

| Flow Rate | 1.0 mL/min | [11] |

| Detection | UV at 195-210 nm or Refractive Index (RI) | [12][13] |

| Linearity Range | 84 - 504 µg/mL | [12] |

| Accuracy (Recovery) | 98.0 - 102.0% | [12] |

Biological Context and Signaling Pathways

Glucosamine's biological effects are primarily linked to its role as a substrate in the Hexosamine Biosynthesis Pathway (HBP) and its ability to modulate inflammatory signaling pathways.

The Hexosamine Biosynthesis Pathway (HBP)

The HBP is a metabolic pathway that utilizes glucose to produce UDP-N-acetylglucosamine (UDP-GlcNAc), a crucial precursor for the glycosylation of proteins and lipids. By providing an exogenous source of glucosamine, the pathway can be supplemented, potentially enhancing the synthesis of essential macromolecules in cartilage, such as glycosaminoglycans.

Anti-Inflammatory Signaling

Glucosamine has been shown to exert anti-inflammatory effects, particularly in the context of osteoarthritis, by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), as well as enzymes like cyclooxygenase-2 (COX-2).[14][15] By inhibiting NF-κB activation, glucosamine can reduce the production of these inflammatory mediators, thereby potentially alleviating pain and slowing cartilage degradation.[16][17]

Experimental Workflow

The overall process for the synthesis, purification, and analysis of this compound is summarized in the following workflow diagram.

Conclusion

This technical guide provides a comprehensive overview of the synthesis, purification, and analysis of this compound for research purposes. By following the detailed protocols and utilizing the provided analytical methods, researchers can confidently produce and characterize this compound for their studies. A thorough understanding of its synthesis and biological context is essential for advancing our knowledge of glucosamine's therapeutic potential.

References

- 1. drugfuture.com [drugfuture.com]

- 2. Determination of Glucosamine in Raw Materials and Dietary Supplements Containing Glucosamine Sulfate and/or Glucosamine Hydrochloride by High-Performance Liquid Chromatography with FMOC-Su Derivatization: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of glucosamine in the treatment for osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glucosamine inhibits IL-1beta-induced NFkappaB activation in human osteoarthritic chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. drclarkstore.com [drclarkstore.com]

- 6. researchgate.net [researchgate.net]

- 7. CN103509063A - Glucosamine sulfate production method - Google Patents [patents.google.com]

- 8. CN114853826A - Preparation method of this compound double salt - Google Patents [patents.google.com]

- 9. CN102276663B - Preparation method of glucosamine sulfate - Google Patents [patents.google.com]

- 10. US5847107A - Method of preparing mixed glucosamine salts - Google Patents [patents.google.com]

- 11. iosrjournals.org [iosrjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Effects of Glucosamine and Chondroitin Sulfate on Cartilage Metabolism in OA: Outlook on Other Nutrient Partners Especially Omega-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Multifaceted Protective Role of Glucosamine against Osteoarthritis: Review of Its Molecular Mechanisms | MDPI [mdpi.com]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Crystal Structure Analysis of Glucosamine Sulfate Sodium Chloride: Unraveling a Crystalline Conundrum

For Researchers, Scientists, and Drug Development Professionals

Published: December 21, 2025

Abstract

Glucosamine (B1671600) sulfate (B86663) is a widely utilized dietary supplement for joint health, but its inherent instability and hygroscopic nature necessitate stabilization for pharmaceutical applications. This is commonly achieved through the formation of a product marketed as glucosamine sulfate sodium chloride, ((C₆H₁₄NO₅)₂SO₄·2NaCl). While traditionally considered a double salt, significant scientific evidence suggests that this substance is not a single crystalline entity but rather a physical mixture of more stable crystalline components. This technical guide provides a comprehensive analysis of this issue, presenting crystallographic data for the individual components, detailing the experimental protocols required to verify the substance's true nature, and offering a logical workflow for its characterization. This paper serves as an essential resource for researchers and professionals in drug development and quality control who work with glucosamine-based products.

Introduction: The Stabilization of Glucosamine Sulfate

Glucosamine, an amino sugar, is a fundamental building block for glycosaminoglycans, a key component of cartilage. The sulfate form is believed to be physiologically more active; however, pure glucosamine sulfate is chemically unstable and highly hygroscopic, posing significant challenges for formulation and storage.[1][2] To overcome this, it is co-precipitated with inorganic salts, most commonly sodium chloride, to create a stable, crystalline powder.[3]

This product, referred to as this compound, has long been treated as a distinct double salt. However, rigorous analytical studies have challenged this assumption. Research published in the journal Crystal Growth & Design indicates that attempts to synthesize a true double salt following literature procedures consistently result in physical mixtures of stable glucosamine chloride and the respective alkali salts.[1][2] This finding has profound implications for formulation, dosage, and regulatory compliance, as the actual amount of the active glucosamine moiety may differ from what is expected from a true double salt.

This guide will, therefore, deviate from a traditional single-crystal structure analysis. Instead, it will focus on presenting the evidence for a physical mixture and provide the necessary crystallographic data and experimental protocols to accurately characterize this complex material.

Evidence for a Physical Mixture vs. a Double Salt

The primary evidence against the existence of a true this compound double salt comes from a combination of analytical techniques that probe the material's solid-state properties. When a new, single crystalline compound (a double salt) is formed, it should exhibit a unique crystal lattice and, consequently, a unique powder X-ray diffraction (PXRD) pattern, distinct from its constituent parts.

-

Fourier-Transform Infrared Spectroscopy (FTIR): The FTIR spectrum of the mixture shows characteristic absorption bands that correspond to the individual functional groups of glucosamine hydrochloride and the sulfate ions, rather than shifted bands that would indicate the formation of new chemical bonds in a double salt.

-

Thermogravimetric Analysis (TGA): TGA, which measures changes in mass as a function of temperature, can also differentiate between a mixture and a single compound, as the components of a mixture will often exhibit distinct thermal decomposition profiles.

Crystallographic Data of Constituent Components

Given the evidence that this compound is a physical mixture, it is essential to understand the crystal structures of its likely components: D-Glucosamine Hydrochloride and Sodium Sulfate .

D-Glucosamine Hydrochloride (C₆H₁₄ClNO₅)

D-glucosamine hydrochloride is a stable, crystalline form of glucosamine. Its crystal structure has been determined, providing a reliable reference for PXRD analysis.[4]

| Crystallographic Parameter | Value |

| Chemical Formula | C₆H₁₄ClNO₅ |

| Molecular Weight | 215.63 g/mol [5][6] |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 7.08 Å, b = 10.02 Å, c = 6.82 Å |

| α = β = γ = 90° | |

| Molecules per Unit Cell (Z) | 4 |

| Appearance | White crystalline powder[6][7] |

| Melting Point | 190-194 °C (decomposes)[7] |

Sodium Sulfate (Na₂SO₄) - Thenardite

Anhydrous sodium sulfate exists in several polymorphic forms, with the orthorhombic form, known as the mineral thenardite, being a common stable phase.[1][8][9]

| Crystallographic Parameter | Value |

| Chemical Formula | Na₂SO₄ |

| Molecular Weight | 142.04 g/mol [8] |

| Crystal System | Orthorhombic[1][8][9][10] |

| Space Group | Fddd[1][9] |

| Unit Cell Dimensions | a = 9.75 Å, b = 12.29 Å, c = 5.85 Å[8] |

| α = β = γ = 90° | |

| Molecules per Unit Cell (Z) | 8[8] |

| Appearance | Colorless to white crystalline solid[9] |

| Specific Gravity | 2.664 g/cm³[9] |

Experimental Protocols for Material Characterization

To verify the identity and composition of a sample labeled "this compound," a series of well-defined analytical experiments are required.

Protocol 1: Sample Preparation

Accurate analysis begins with proper sample preparation to ensure homogeneity and suitability for the chosen analytical techniques.

-

Sample Grinding: Using an agate mortar and pestle, gently grind approximately 1-2 grams of the crystalline sample to a fine, uniform powder. This is crucial for powder X-ray diffraction to minimize preferred orientation effects.

-

Drying: Dry the powdered sample in a vacuum oven at 60°C for 4 hours to remove any adsorbed moisture, which could interfere with analysis, particularly TGA and FTIR.

-

Storage: Store the dried sample in a desiccator over a suitable desiccant (e.g., silica (B1680970) gel or phosphorus pentoxide) to prevent rehydration prior to analysis.

Protocol 2: Powder X-ray Diffraction (PXRD) Analysis

PXRD is the definitive method for identifying crystalline phases in a solid material.

-

Instrumentation: A modern powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) and a position-sensitive detector is recommended.

-

Sample Mounting: Pack the fine powder into a sample holder, ensuring a flat, smooth surface that is level with the holder's rim to prevent height errors.

-

Data Acquisition:

-

Scan Range (2θ): 5° to 50°

-

Step Size: 0.02°

-

Time per Step: 0.5 - 1.0 seconds

-

-

Data Analysis:

-

Process the raw data to obtain a plot of intensity versus 2θ.

-

Compare the experimental diffraction pattern with reference patterns from a crystallographic database (e.g., the Powder Diffraction File™ from the ICDD).

-

Specifically, overlay the experimental pattern with the known patterns for D-glucosamine hydrochloride (or chloride) and thenardite (Na₂SO₄). A match in peak positions (within ±0.2° 2θ) and relative intensities confirms the presence of these individual phases.[11]

-

Protocol 3: Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR provides information about the chemical bonding and functional groups present in the sample.

-

Sample Preparation (KBr Pellet Method):

-

Mix approximately 1-2 mg of the dried sample with 150-200 mg of dry, IR-grade potassium bromide (KBr).

-

Grind the mixture thoroughly in an agate mortar to ensure uniform dispersion.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Spectral Acquisition:

-

Collect a background spectrum of the empty sample chamber.

-

Place the KBr pellet in the sample holder and collect the sample spectrum.

-

Scan Range: 4000 cm⁻¹ to 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32 (to improve signal-to-noise ratio)

-

-

Data Analysis:

-

Identify the characteristic absorption bands. For glucosamine, key bands include O-H and N-H stretching (3300-3400 cm⁻¹), and the amine group band (~1615 cm⁻¹).[3][12]

-

Look for the characteristic strong, broad absorption band for the sulfate ion (SO₄²⁻) around 1100 cm⁻¹.

-

Compare the spectrum to reference spectra of D-glucosamine hydrochloride and sodium sulfate. The absence of significant peak shifts indicates a physical mixture.

-

Visualized Workflow for Analysis

Caption: Experimental workflow for the characterization of this compound.

Conclusion and Implications

For researchers, scientists, and drug development professionals, this distinction is critical:

-

Accurate Dosing: Formulations must be based on the active glucosamine content, which requires knowing the precise composition of the mixture. Relying on the theoretical molecular weight of a double salt could lead to significant dosing errors.

-

Quality Control: Robust quality control protocols, incorporating techniques like PXRD as detailed in this guide, are essential to ensure the identity, purity, and consistency of raw materials and finished products.

-

Regulatory Compliance: Accurate characterization of the active pharmaceutical ingredient and its formulation is a fundamental requirement for regulatory submissions. Misrepresenting a physical mixture as a single chemical entity could have significant regulatory consequences.

It is imperative that the scientific and pharmaceutical communities adopt a more precise characterization of this widely used substance, moving away from the "double salt" nomenclature in favor of a more accurate description as a "stabilized mixture." The experimental workflows and data presented in this guide provide the necessary tools for this accurate characterization.

References

- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. 2-Amino-3,4,5,6-tetrahydroxyhexanal;hydron;chloride | C6H14ClNO5 | CID 46856327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Glucosamine Hydrochloride | C6H14ClNO5 | CID 91431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. D-Glucosamine hydrochloride | 66-84-2 [chemicalbook.com]

- 8. Thenardite Mineral Data [webmineral.com]

- 9. mindat.org [mindat.org]

- 10. handbookofmineralogy.org [handbookofmineralogy.org]

- 11. Frontiers | Application of X-Ray Powder Diffraction for Analysis of Selected Dietary Supplements Containing Magnesium and Calcium [frontiersin.org]

- 12. japsonline.com [japsonline.com]

Spectroscopic Characterization of Glucosamine Sulfate Sodium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosamine (B1671600) sulfate (B86663) sodium chloride is a stabilized form of glucosamine sulfate, a widely used dietary supplement for supporting joint health. As a critical component in the biosynthesis of glycosaminoglycans, its structural integrity and purity are paramount for its therapeutic efficacy. This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize glucosamine sulfate sodium chloride, offering detailed experimental protocols and data interpretation for researchers and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of this compound in solution. It provides detailed information about the chemical environment of individual protons and carbons within the molecule. In aqueous solution, glucosamine exists as an equilibrium mixture of α- and β-anomers, which are distinguishable by NMR.[1]

Experimental Protocol: ¹H and ¹⁵N NMR

A common method for NMR analysis of glucosamine derivatives involves dissolving the sample in a mixture of D₂O and H₂O to allow for the observation of exchangeable protons.

Sample Preparation:

-

Prepare a solvent mixture of 10% D₂O and 90% H₂O.

-

Dissolve approximately 10 mg of this compound in 0.5 mL of the solvent mixture.

-

Adjust the pH if necessary for specific studies, noting that the natural pH of dissolved glucosamine is around 5.3.[1]

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better resolution.[2][3]

-

Experiments:

-

¹H NMR: Standard one-dimensional proton NMR spectra are acquired to observe the chemical shifts and coupling constants of the non-exchangeable and, under specific conditions, exchangeable protons.

-

¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): This 2D NMR experiment is used to correlate the nitrogen atoms with their directly attached protons, providing information on the amine groups.[1][4]

-

-

Temperature: Spectra can be recorded at various temperatures. Low temperatures (e.g., 3°C) can help to sharpen the signals of exchangeable protons.[4]

Data Presentation: ¹H NMR Chemical Shifts

The following table summarizes typical ¹H NMR chemical shifts for the anomeric protons of glucosamine. The exact chemical shifts can vary slightly depending on the solvent, temperature, and pH.

| Anomer | Proton | Chemical Shift (δ, ppm) |

| α-anomer | H-1 | ~5.3 |

| β-anomer | H-1 | ~4.8 |

| Sugar Ring Protons | H-2 to H-6 | 2.7 - 3.8 |

Data sourced from multiple studies on glucosamine and its derivatives.[3][5]

Workflow for NMR Analysis

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Multicomponent analysis of dietary supplements containing glucosamine and chondroitin: comparative low- and high-field NMR spectroscopic study - Scientific publications - qNMR Exchange [qnmr.usp.org]

- 3. Multicomponent analysis of dietary supplements containing glucosamine and chondroitin: comparative low- and high-field NMR spectroscopic study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1H and 15N NMR Analyses on Heparin, Heparan Sulfates and Related Monosaccharides Concerning the Chemical Exchange Regime of the N-Sulfo-Glucosamine Sulfamate Proton - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Glucosamine Sulfate Sodium Chloride: A Deep Dive into its Chondroprotective Mechanisms

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of glucosamine (B1671600) sulfate (B86663) sodium chloride on chondrocytes, the resident cells of cartilage. Drawing upon a wide range of in vitro and in vivo studies, this document elucidates the intricate signaling pathways and cellular processes modulated by this compound, offering valuable insights for researchers, scientists, and professionals involved in the development of chondroprotective therapies. The information is presented through detailed explanations, structured data tables for quantitative comparison, explicit experimental protocols for reproducibility, and clear visual diagrams of key signaling cascades.

Executive Summary

Glucosamine sulfate has demonstrated a dual mechanism of action in chondrocytes: it simultaneously stimulates anabolic processes, promoting the synthesis of essential extracellular matrix (ECM) components, and inhibits catabolic activities that lead to cartilage degradation. Mechanistically, glucosamine sulfate has been shown to increase the production of aggrecan and type II collagen, the primary building blocks of cartilage. Concurrently, it exerts potent anti-inflammatory effects by downregulating key catabolic pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. This inhibitory action leads to a reduction in the expression and activity of matrix-degrading enzymes such as matrix metalloproteinases (MMPs) and aggrecanases. Furthermore, emerging evidence suggests that glucosamine sulfate can influence chondrocyte proliferation and survival by modulating the Wnt/β-catenin pathway and inhibiting apoptosis. This multifaceted mode of action underscores its potential as a disease-modifying agent in osteoarthritis.

Modulation of Extracellular Matrix Homeostasis

The primary role of chondrocytes is to maintain the integrity of the articular cartilage by balancing the synthesis and degradation of the extracellular matrix. Glucosamine sulfate has been shown to favorably tip this balance towards anabolism.

Anabolic Effects: Stimulation of ECM Synthesis

Glucosamine sulfate serves as a fundamental building block for the synthesis of glycosaminoglycans (GAGs) and proteoglycans, which are crucial for the structure and function of cartilage[1][2]. In vitro studies have consistently demonstrated that glucosamine enhances the production of key ECM components by chondrocytes.

Specifically, treatment of human osteoarthritic chondrocytes with glucosamine sulfate has been shown to result in a dose-dependent increase in aggrecan mRNA and core protein levels[3]. This anabolic effect is further supported by findings that glucosamine stimulates the synthesis of type II collagen, the main collagenous component of hyaline cartilage[4][5][6]. Additionally, glucosamine has been reported to increase the production of hyaluronic acid in synovium explants, which contributes to the viscosity and lubricating properties of synovial fluid[2][4].

Table 1: Anabolic Effects of Glucosamine Sulfate on Chondrocytes

| Molecular Target | Cell Type | Glucosamine Sulfate Concentration | Observed Effect | Analytical Method | Reference |

| Aggrecan (mRNA & Protein) | Human OA Chondrocytes | 1.0 - 150 µM | Dose-dependent increase (up to 120% at 150 µM) | Western Blot, Northern Blot | [3] |

| Type II Collagen (mRNA & Protein) | Human Chondrocyte Cell Line (SW 1353) | 0.1 - 10 mM | Marked increase in mRNA and protein levels | RT-PCR, Western Blot | [5] |

| Glycosaminoglycans (GAGs) | Human OA Chondrocytes | 1.0 - 150 µM | Dose-dependent increase in cell-associated GAGs (25-140%) | GAG Assay | [3] |

| Collagen Synthesis | Bovine Chondrocytes | 5 µg/ml (+ 4 µg/ml Chondroitin (B13769445) Sulfate) | +56% increase in collagen synthesis | Radiolabeled Proline Uptake | [7] |

Catabolic Inhibition: Attenuation of ECM Degradation

A hallmark of osteoarthritis is the excessive degradation of the cartilage matrix by proteolytic enzymes. Glucosamine sulfate has been found to counteract this process by inhibiting the expression and activity of key catabolic enzymes.

Numerous studies have reported the inhibitory effect of glucosamine on various matrix metalloproteinases (MMPs), including MMP-1, MMP-3, MMP-9, and MMP-13, which are responsible for the breakdown of collagen and proteoglycans[3][4][8][9][10]. This inhibition occurs at the level of gene expression, often in response to pro-inflammatory stimuli like Interleukin-1 beta (IL-1β)[8][11]. In addition to MMPs, glucosamine has been shown to suppress the activity of aggrecanases (ADAMTS), enzymes that specifically cleave aggrecan[4][12].

Table 2: Catabolic Inhibitory Effects of Glucosamine Sulfate on Chondrocytes

| Molecular Target | Cell Type | Glucosamine Concentration | Stimulus | Observed Effect | Analytical Method | Reference |

| MMP-1, MMP-13 (mRNA & Protein) | Human Chondrocytes | 10 mmol/l | IL-1β | Significant downregulation of mRNA and protein | Real-time PCR, ELISA | [13] |

| MMP-3 (Protein & Activity) | Human OA Chondrocytes | 1.0 - 150 µM | - | Dose-dependent decrease (18-65%) | Western Blot, Zymography | [3] |

| MMP-3, MMP-13, Agg-1 (mRNA) | Bovine Cartilage Explants | 5 µg/mL | IL-1 | ~6-fold repression of upregulated transcripts (in combination with CS) | Quantitative Real-time PCR | [14] |

| MMP-9 (mRNA) | SaOS-2 Osteosarcoma Cells | 10 µg/ml | - | ~34% reduction in gene expression | Real-time PCR | [10] |

| ADAMTS-4, ADAMTS-5 (mRNA) | Bovine Cartilage Explants | 2 mg/mL | IL-1α | Decreased mRNA levels | Not Specified | [12] |

Modulation of Intracellular Signaling Pathways

The chondroprotective effects of glucosamine sulfate are mediated through its influence on key intracellular signaling pathways that regulate inflammation, matrix synthesis, and cell fate.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response in chondrocytes. Upon activation by pro-inflammatory cytokines such as IL-1β, NF-κB translocates to the nucleus and induces the expression of a wide array of catabolic and pro-inflammatory genes, including those encoding for MMPs, aggrecanases, COX-2, and iNOS[15]. Glucosamine sulfate has been repeatedly shown to inhibit the activation of the NF-κB pathway[4][16][17]. This inhibition prevents the nuclear translocation of NF-κB subunits (p50 and p65) and subsequently reduces the expression of its downstream target genes, thereby exerting a potent anti-inflammatory effect[8][18].

Caption: NF-κB signaling pathway and the inhibitory action of glucosamine sulfate.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38, JNK, and ERK, are also critically involved in the chondrocyte response to inflammatory stimuli[8]. Activation of p38 and JNK MAPKs by IL-1β leads to the activation of transcription factors like AP-1, which in turn upregulate the expression of MMPs[8]. Studies have demonstrated that glucosamine can inhibit the IL-1β-induced phosphorylation of p38 and JNK in human chondrocytes[8]. This inhibition of MAPK signaling provides another mechanism by which glucosamine suppresses the production of matrix-degrading enzymes.

Caption: MAPK signaling pathway and the inhibitory action of glucosamine sulfate.

Influence on the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway plays a crucial role in chondrocyte development, proliferation, and differentiation[2][19][20]. Recent studies suggest that glucosamine may promote chondrocyte proliferation by activating this pathway[21]. It has been observed that glucosamine can upregulate the expression of key components of this pathway, leading to the nuclear translocation of β-catenin and subsequent expression of target genes like cyclin D1, which promotes cell cycle progression[21].

Table 3: Effects of Glucosamine on Wnt/β-catenin Signaling in Chondrocytes

| Molecular Target | Cell Type | Glucosamine Concentration | Observed Effect | Analytical Method | Reference |

| Wnt-4, Frizzled-2, β-catenin (mRNA & Protein) | Rat Chondrocytes | 100 - 300 µg/ml | Upregulation of expression | RT-PCR, Western Blot | [21] |

| β-catenin Nuclear Translocation | Rat Chondrocytes | 200 µg/ml | Enhanced nuclear translocation | Immunofluorescence | [21] |

| Cyclin D1, CDK4, CDK6 (mRNA & Protein) | Rat Chondrocytes | 100 - 300 µg/ml | Promoted expression | RT-PCR, Western Blot | [21] |

Effects on Chondrocyte Viability and Apoptosis

In osteoarthritic cartilage, chondrocytes undergo apoptosis, leading to a decrease in cell density and impaired matrix maintenance. Glucosamine sulfate has been shown to possess anti-apoptotic properties. It can inhibit chondrocyte apoptosis induced by inflammatory stimuli, in part by modulating the expression of Bcl-2 family proteins and inhibiting the activity of caspases 3 and 9[18][19][22]. This protective effect on chondrocyte viability is crucial for preserving the integrity of the cartilage tissue.

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the cited studies to investigate the effects of glucosamine sulfate on chondrocytes.

Chondrocyte Isolation and Culture

-

Source: Articular cartilage is typically harvested from the femoral condyles and tibial plateaus of animals (e.g., bovine, rat) or from human patients undergoing joint replacement surgery.

-

Isolation: The cartilage is minced and subjected to enzymatic digestion, usually with a combination of pronase and collagenase, to release the chondrocytes from the extracellular matrix.

-

Culture: Isolated chondrocytes are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM)/F-12, supplemented with fetal bovine serum (FBS) and antibiotics. Cells are typically grown in monolayer cultures or in three-dimensional systems (e.g., alginate beads, pellet cultures) to better mimic the in vivo environment. For experiments, cells are often made quiescent by reducing the serum concentration.

In Vitro Model of Osteoarthritis

-

Stimulation: To mimic the inflammatory conditions of osteoarthritis, cultured chondrocytes or cartilage explants are often stimulated with pro-inflammatory cytokines, most commonly Interleukin-1β (IL-1β) at concentrations ranging from 1 to 10 ng/mL.

-

Treatment: Glucosamine sulfate is added to the culture medium at various concentrations (typically ranging from µM to mM) and for different durations (from hours to days), either as a pretreatment before IL-1β stimulation or concurrently.

Analysis of Gene and Protein Expression

-

Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from chondrocytes, and reverse transcribed into cDNA. qRT-PCR is then performed using specific primers for target genes (e.g., MMPs, aggrecan, type II collagen, signaling pathway components) and a housekeeping gene for normalization.

-

Western Blotting: Cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against target proteins (e.g., phosphorylated MAPKs, NF-κB subunits, β-catenin) and a loading control.

-

Enzyme-Linked Immunosorbent Assay (ELISA): The concentration of secreted proteins, such as MMPs and cytokines, in the culture supernatant is quantified using commercially available ELISA kits.

Assessment of Apoptosis

-

TUNEL Assay: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining is used to detect DNA fragmentation, a hallmark of apoptosis, in chondrocytes.

-

Caspase Activity Assays: The activity of key executioner caspases, such as caspase-3 and caspase-7, is measured using colorimetric or fluorometric assays.

Caption: A typical experimental workflow for studying glucosamine's effects.

Conclusion

The body of evidence strongly indicates that glucosamine sulfate sodium chloride exerts a multifaceted chondroprotective effect at the cellular and molecular level. Its ability to concurrently stimulate the synthesis of crucial extracellular matrix components while inhibiting key inflammatory and catabolic signaling pathways, such as NF-κB and MAPK, positions it as a significant molecule of interest in the management of cartilage health. Furthermore, its influence on chondrocyte proliferation and survival pathways adds another dimension to its mechanism of action. This technical guide provides a foundational understanding for further research and development aimed at harnessing the therapeutic potential of glucosamine sulfate in the context of osteoarthritis and other degenerative joint diseases. Future investigations should continue to unravel the precise molecular interactions and downstream effects to optimize its clinical application.

References

- 1. Pharmacoproteomic study of the effects of chondroitin and glucosamine sulfate on human articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of β-Catenin Signaling in Articular Chondrocytes Results in Articular Cartilage Destruction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glucosamine sulfate modulates the levels of aggrecan and matrix metalloproteinase-3 synthesized by cultured human osteoarthritis articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of Glucosamine and Chondroitin Sulfate on Cartilage Metabolism in OA: Outlook on Other Nutrient Partners Especially Omega-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chondrex.com [chondrex.com]

- 6. A pharmacoproteomic study confirms the synergistic effect of chondroitin sulfate and glucosamine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Glucosamine inhibits IL-1beta-induced NFkappaB activation in human osteoarthritic chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of chondroitin and glucosamine sulfate in a dietary bar formulation on inflammation, interleukin-1beta, matrix metalloprotease-9, and cartilage damage in arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biomarkers, type II collagen, glucosamine and chondroitin sulfate in osteoarthritis follow-up: the “Magenta osteoarthritis study” - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Glucosamine sulfate reduces experimental osteoarthritis and nociception in rats: association with changes of mitogen-activated protein kinase in chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Glucosamine affects intracellular signalling through inhibition of mitogen-activated protein kinase phosphorylation in human chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. avmajournals.avma.org [avmajournals.avma.org]

- 15. Glucosamine sulfate and cartilage type II collagen degradation in patients with knee osteoarthritis: randomized discontinuation trial results employing biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The epigenetic effect of glucosamine and a nuclear factor-kappa B (NF-kB) inhibitor on primary human chondrocytes – Implications for osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Frontiers | The Wnt signaling cascade in the pathogenesis of osteoarthritis and related promising treatment strategies [frontiersin.org]

- 20. Activation of β-Catenin Signaling in Articular Chondrocytes Leads to Osteoarthritis-Like Phenotype in Adult β-Catenin Conditional Activation Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Stimulation of proteoglycan production by glucosamine sulfate in chondrocytes isolated from human osteoarthritic articular cartilage in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Glucosamine prevents in vitro collagen degradation in chondrocytes by inhibiting advanced lipoxidation reactions and protein oxidation - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Stability and Degradation of Glucosamine Sulfate Sodium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro stability and degradation of glucosamine (B1671600) sulfate (B86663) sodium chloride, a widely used compound in the management of osteoarthritis. Understanding the stability profile and degradation pathways of this molecule is critical for the development of robust and effective pharmaceutical formulations. This document details the intrinsic stability challenges, key factors influencing degradation, and the analytical methodologies employed for its assessment.

Physicochemical Properties and Intrinsic Stability

Glucosamine sulfate is an amino sugar that is inherently unstable and highly hygroscopic in its pure form. It readily degrades when exposed to moisture and air.[1][2][3] To counteract this instability, it is stabilized by forming a mixed salt with either sodium chloride or potassium chloride.[3][4][5][6] The resulting glucosamine sulfate sodium chloride complex is a crystalline powder with enhanced stability at ambient temperatures and humidity.[7]

Key Physicochemical Characteristics:

| Property | Value/Description | Reference(s) |

| Molecular Formula | (C₆H₁₄NO₅)₂SO₄·2NaCl | [7] |

| Appearance | White to off-white crystalline powder | [7] |

| Solubility | Freely soluble in water | [7] |

| Melting Point | >300°C (with partial decomposition above 200°C) | [7] |

| pH (saturated aqueous solution at 20°C) | 3.0 ± 0.2 | [7] |

Factors Influencing In Vitro Stability

The stability of this compound in vitro is significantly influenced by several factors, primarily pH, temperature, and humidity.

Influence of pH

The pH of the solution is a critical determinant of glucosamine sulfate stability. Studies have shown that glucosamine sulfate is most stable in an acidic environment, specifically at pH 5.0 .[8] As the pH deviates from this optimal value, the rate of degradation increases.

Influence of Temperature and Humidity

Glucosamine sulfate is susceptible to degradation at elevated temperatures and in the presence of high humidity. The pure, unstabilized form of glucosamine sulfate shows signs of degradation after just 4 hours at 25°C and 60% relative humidity (RH), with complete decomposition occurring within 36 hours.[7] Even the stabilized salt form requires controlled storage conditions to ensure long-term stability.

Table 1: Stability of Unstabilized Glucosamine Sulfate Under Various Conditions

| Temperature | Relative Humidity (%) | Observed Stability | Reference(s) |

| <15°C | <30% | Stable for approximately 4 to 5 months | [7] |

| 25°C | <30% | Signs of degradation after approximately 60 days | [7] |

| 25°C | 60% | Signs of degradation after 4 hours; complete decomposition after 36 hours | [7] |

Oxidative Stress

Forced degradation studies have revealed that glucosamine sulfate is particularly susceptible to oxidative degradation.[9][10] Exposure to oxidizing agents, such as hydrogen peroxide, can lead to a significant loss of the active compound. In one study, glucosamine was found to be stable under acidic, alkaline, thermal, and neutral conditions but showed significant degradation in the presence of an oxidizing agent.[9][10]

Degradation Pathways

The degradation of glucosamine sulfate in vitro can proceed through several pathways, including the Maillard reaction, acid-catalyzed hydrolysis, and oxidative degradation. These pathways lead to the formation of various degradation products.

Maillard Reaction and Caramelization

The Maillard reaction, a form of non-enzymatic browning, is a significant degradation pathway for glucosamine, especially at elevated temperatures.[4][11] This complex series of reactions occurs between the amino group of glucosamine and a carbonyl group, leading to the formation of a wide range of products, including dicarbonyl compounds like glucosone and 3-deoxyglucosone, as well as pyrazines.[12][13]

Table 2: Formation of Major Dicarbonyl Degradation Products from Glucosamine at 37°C

| Degradation Product | Concentration Range (mg/kg of Glucosamine) after 12 days | Reference(s) |

| Glucosone | 709 - 3245 | [12] |

| 3-Deoxyglucosone | 272 - 4535 | [12] |

Acid-Catalyzed Hydrolysis

Under acidic conditions and at elevated temperatures, glucosamine can undergo acid-catalyzed hydrolysis. This process can lead to the cleavage of glycosidic bonds if glucosamine is part of a larger polysaccharide chain, or it can result in the formation of degradation products like 5-(hydroxymethyl)furfural (5-HMF).[5][14]

Oxidative Degradation

As previously mentioned, glucosamine is susceptible to oxidative stress. The presence of reactive oxygen species (ROS) can lead to the oxidation of the glucosamine molecule, contributing to its degradation.[15][16] The exact mechanisms and a complete profile of oxidative degradation products are still areas of ongoing research.

Diagram 1: Proposed Degradation Pathways of Glucosamine

Caption: Key degradation pathways of glucosamine sulfate.

Experimental Protocols for Stability Assessment

A variety of analytical techniques are employed to assess the stability of this compound and to quantify its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common method.

Stability-Indicating HPLC Method with UV Detection (Post-derivatization)

Due to the lack of a significant UV-absorbing chromophore in the glucosamine molecule, derivatization is often necessary for detection by UV-HPLC.[7] A common derivatizing agent is N-(9-fluorenylmethoxycarbonyloxy)succinimide (FMOC-Su).

Protocol:

-

Standard and Sample Preparation:

-

Accurately weigh and dissolve this compound standard or sample in an aqueous solution.

-

Add triethylamine (B128534) (TEA) to neutralize the sulfate and release the glucosamine free base.[7]

-

Filter the solution through a 0.45 µm filter.

-

-

Derivatization:

-

Transfer a known volume of the filtered solution to a volumetric flask.

-

Add a solution of 15mM FMOC-Su in acetonitrile (B52724).

-

Heat the mixture at 50°C for 30 minutes to allow for complete derivatization.[7]

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and a phosphate (B84403) buffer (pH 3.0).[9]

-

Flow Rate: 1.0 mL/min.[9]

-

Detection: UV at 210 nm.[9]

-

Injection Volume: 20 µL.[9]

-

Diagram 2: Experimental Workflow for HPLC with Post-derivatization

Caption: Workflow for stability analysis by HPLC with derivatization.

HILIC-HPLC-ELSD Method

Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with an Evaporative Light Scattering Detector (ELSD) provides an alternative method that does not require derivatization.

Protocol:

-

Standard and Sample Preparation:

-

Prepare stock solutions of this compound standard and sample by dissolving in water.

-

Dilute to the desired concentration with the mobile phase.

-

-

Chromatographic Conditions:

-

Column: ZIC-HILIC column (e.g., 150 mm x 4.6 mm, 5 µm).[4]

-

Mobile Phase: Acetonitrile, 30 mM ammonium (B1175870) formate, and water (e.g., 77:20:3, v/v/v) at pH 4.5.[4]

-

Flow Rate: 1.0 mL/min.[4]

-

Column Temperature: 35°C.[17]

-

Injection Volume: 5 µL.[4]

-

Detector: ELSD with nebulization and evaporation temperatures set appropriately (e.g., 50°C and 80°C, respectively).[4]

-

Forced Degradation Study

Forced degradation studies are essential to establish the stability-indicating nature of analytical methods and to understand the degradation pathways.

Protocol:

-

Acid Degradation: Treat the sample with 0.1 N HCl at room temperature for a specified period (e.g., 5 hours), followed by neutralization.[18]

-

Base Degradation: Treat the sample with 0.1 N NaOH at room temperature for a specified period (e.g., 5 hours), followed by neutralization.[18]

-

Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for a specified period (e.g., 24 hours).[18]

-

Thermal Degradation: Expose the solid or solution sample to elevated temperatures (e.g., 60-80°C) for a defined duration.

-

Photodegradation: Expose the sample to UV light according to ICH guidelines.

-

Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method alongside an unstressed control sample.

Diagram 3: Logical Flow of a Forced Degradation Study

Caption: Workflow for a forced degradation study.

In Vitro Dissolution Testing

Dissolution testing is crucial for solid oral dosage forms to ensure drug release and bioavailability.

Protocol (USP Method):

-

Apparatus: USP Apparatus 2 (Paddle).[6]

-

Medium: 900 mL of water.[6]

-

Rotation Speed: 75 rpm.[6]

-

Temperature: 37 ± 0.5°C.[12]

-

Sampling Time: 60 minutes.[6]

-

Analysis: Determine the amount of dissolved glucosamine using a suitable analytical method, such as HPLC.

Summary of Quantitative Stability Data

The following table summarizes the available quantitative data on the in vitro stability and degradation of glucosamine sulfate.

Table 3: Quantitative Stability and Degradation Data for Glucosamine Sulfate

| Condition | Parameter | Value | Reference(s) |

| pH 5 buffer solution, 25°C | Degradation Rate Constant (k) | 5.93 x 10⁻⁶ hr⁻¹ | [8] |

| pH 5 buffer solution, 25°C | Time to 90% Potency (t₉₀) | ~2.03 years | [8] |

| 37°C, 12 days | Glucosone Formation | 709 - 3245 mg/kg | [12] |

| 37°C, 12 days | 3-Deoxyglucosone Formation | 272 - 4535 mg/kg | [12] |

| Oxidative Stress (Forced Degradation) | % Recovery | ~95.28% | [9][10] |

| Solution at 4°C and Room Temp, 48 hrs | Stability | Stable | [18][19][20] |

| Solid state, 25°C, 60% RH | Stability | Unstable, degradation after 4 hrs | [7] |

Conclusion

The in vitro stability of this compound is a multifaceted issue governed by its inherent hygroscopicity and susceptibility to degradation under various environmental conditions. Stabilization as a mixed salt with sodium chloride is a critical first step in ensuring a viable drug product. However, careful control of pH, temperature, and humidity throughout the manufacturing process and during storage is paramount to maintaining its potency and safety. The primary degradation pathways involve the Maillard reaction, hydrolysis, and oxidation, leading to a variety of degradation products. Robust, stability-indicating analytical methods, such as HPLC with derivatization or HILIC-ELSD, are essential for accurately monitoring the stability of glucosamine sulfate in pharmaceutical formulations. The information presented in this guide provides a foundational understanding for researchers and professionals involved in the development and quality control of glucosamine-containing products.

References

- 1. ovid.com [ovid.com]

- 2. rspublication.com [rspublication.com]

- 3. wjpmr.com [wjpmr.com]

- 4. researchgate.net [researchgate.net]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. Reaction pathways and kinetics of N-acetyl-d-glucosamine hydrolysis in sub- and supercritical water - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 7. US4642340A - Stable compounds of glucosamine sulphate - Google Patents [patents.google.com]

- 8. Evaluation of the physicochemical stability and skin permeation of glucosamine sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]

- 10. home.sandiego.edu [home.sandiego.edu]

- 11. Optimization of Maillard Reaction in Model System of Glucosamine and Cysteine Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Studies on the Formation of Maillard and Caramelization Products from Glucosamine Incubated at 37 °C. | Semantic Scholar [semanticscholar.org]

- 13. lib3.dss.go.th [lib3.dss.go.th]

- 14. researchgate.net [researchgate.net]

- 15. Antioxidant activity of glucosamine and its effects on ROS production, Nrf2, and O-GlcNAc expression in HMEC-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sulfated glucosamine inhibits oxidation of biomolecules in cells via a mechanism involving intracellular free radical scavenging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Dietary glucosamine under question - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Development and validation of a novel high performance liquid chromatography-coupled with Corona charged aerosol detector method for quantification of glucosamine in dietary supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Optimization of Maillard Reaction between Glucosamine and Other Precursors by Measuring Browning with a Spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journals.plos.org [journals.plos.org]

Navigating the Aqueous Environment: A Technical Guide to the Solubility of Glucosamine Sulfate Sodium Chloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core solubility characteristics of glucosamine (B1671600) sulfate (B86663) sodium chloride ((C₆H₁₄NO₅)₂SO₄·2NaCl) in aqueous solutions. A thorough understanding of these properties is paramount for the successful formulation, development, and bioavailability of drug products containing this widely used active pharmaceutical ingredient (API). This document provides a consolidated overview of its solubility, factors influencing it, and standardized methods for its determination, presented in a format tailored for the scientific community.

Executive Summary

Glucosamine sulfate sodium chloride, a stabilized form of glucosamine sulfate, exhibits high solubility in aqueous media. It is classified as "freely soluble" to "very soluble" in water. The solubility is influenced by factors such as temperature, pH, and the presence of common ions. Standardized dissolution testing protocols, particularly those outlined in the United States Pharmacopeia (USP), are crucial for quality control and ensuring consistent in-vitro performance of formulated products. This guide provides the available quantitative data, details on experimental protocols for solubility and dissolution assessment, and visual workflows to aid in experimental design and interpretation.

Quantitative Solubility Data

The available literature provides semi-quantitative and specific solubility data points for this compound in various solvents. This information is summarized in the table below for ease of comparison. It is important to note that comprehensive studies detailing solubility across a wide range of temperatures and pH values are not extensively available in the public domain.

| Solvent | Temperature | Solubility | pH of Solution | Reference |

| Water | 25°C | ~40% w/v | Not Specified | [1][2] |

| Water | Not Specified | Freely Soluble | Not Specified | [3][4][5][6] |

| Methanol | 25°C | Slightly Soluble (~1% w/v) | Not Specified | [1] |

| Ethanol | 25°C | Very Slightly Soluble (~0.03% w/v) | Not Specified | [1] |

| Acetone | Not Specified | Practically Insoluble | Not Specified | [3][4][6] |

| Saturated Aqueous Solution | 20°C | - | 3.0 ± 0.2 | [1][2] |

| 20 mg/mL Aqueous Solution | Not Specified | - | 3.0 - 5.0 | [7][8][9] |

Factors Influencing Solubility

The aqueous solubility of this compound is not static and can be influenced by several physicochemical factors:

-

Temperature : As an endothermic process, the solubility of this compound in water is expected to increase with a rise in temperature. However, specific quantitative data on this relationship is limited in the available literature.

-

pH : The pH of the aqueous medium can influence the ionization state of the glucosamine molecule, which in turn can affect its solubility. The pH of a 20 mg/mL solution is in the acidic range of 3.0 to 5.0[7][8][9].

-

Common Ion Effect : The presence of sodium and chloride ions from the double salt itself means that the addition of other salts containing these ions (e.g., sodium chloride) can decrease its solubility due to the common ion effect[10]. This is a critical consideration in co-formulations or when using buffered solutions.

-

Ionic Strength : The overall ionic strength of the solution can impact the activity of the solute and solvent molecules, thereby affecting solubility.

-

Polymorphism : Different crystalline forms (polymorphs) of a compound can exhibit different solubility profiles. It is crucial to characterize the solid-state form of the API being used.

Experimental Protocols

Accurate and reproducible determination of solubility and dissolution rates is fundamental in pharmaceutical development. The following are detailed methodologies for key experiments.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in an aqueous medium at a constant temperature.

Materials and Equipment:

-

This compound powder

-

Aqueous medium (e.g., purified water, buffer solutions of different pH)

-

Glass vials or flasks with airtight screw caps

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system or a validated analytical method for quantification (e.g., Elson-Morgan colorimetric method)[1].

Procedure:

-

Add an excess amount of this compound powder to a series of vials containing a known volume of the aqueous medium. The excess solid should be sufficient to ensure that saturation is reached and that undissolved solid remains at the end of the experiment.

-

Securely cap the vials and place them in a constant temperature shaker bath.

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established through preliminary experiments.

-

After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant. To avoid drawing up solid particles, the sample should be taken from the middle of the supernatant.

-

Immediately filter the sample using a syringe filter to remove any undissolved microparticles.

-

Dilute the filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Analyze the concentration of glucosamine in the diluted filtrate using a validated analytical method, such as HPLC.

-

Calculate the solubility by correcting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Dissolution Rate Testing (USP Apparatus 2)

Dissolution testing is a critical quality control measure that assesses the rate at which the API is released from a solid dosage form. The USP provides standardized methods for the dissolution testing of glucosamine tablets.

Objective: To measure the in-vitro dissolution rate of this compound from a solid dosage form (e.g., tablets).

Materials and Equipment:

-

USP Dissolution Apparatus 2 (Paddle Apparatus)

-

Dissolution vessels

-

Paddles

-

Constant temperature water bath

-

Dosage forms (tablets) of this compound

-

Dissolution medium (e.g., 900 mL of water or 0.1 N HCl)[3][11][12].

-

Automated or manual sampling system

-

Analytical instrumentation for quantification (e.g., HPLC or UV-Vis Spectrophotometer).

Procedure:

-

Prepare the dissolution medium and deaerate it.

-

Assemble the dissolution apparatus and place 900 mL of the dissolution medium into each vessel.

-

Equilibrate the medium to the specified temperature, typically 37 ± 0.5°C.

-

Set the paddle rotation speed to the specified rate, commonly 50 or 75 rpm[11][12].

-

Carefully drop one tablet into each vessel.

-

Start the apparatus and the timer simultaneously.

-

At specified time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium from each vessel.

-

Filter the samples immediately.

-

Analyze the concentration of dissolved glucosamine in each sample using a validated analytical method.

-

Calculate the cumulative percentage of the labeled amount of drug dissolved at each time point.

Visualized Workflows and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for determining the solubility and dissolution characteristics of this compound.

Caption: Workflow for Equilibrium Solubility Determination.

Caption: Workflow for USP Dissolution Rate Testing.

Conclusion

This compound is a highly water-soluble compound, a characteristic that is advantageous for the formulation of oral dosage forms. While it is generally described as "freely" or "very" soluble, this guide highlights the need for more comprehensive quantitative data on its solubility under varying conditions of temperature and pH to fully optimize formulation strategies. The provided experimental protocols for solubility and dissolution testing serve as a robust foundation for researchers and drug development professionals. A thorough understanding and application of these methodologies are essential for ensuring the quality, consistency, and efficacy of pharmaceutical products containing this compound.

References

- 1. US4642340A - Stable compounds of glucosamine sulphate - Google Patents [patents.google.com]

- 2. US5847107A - Method of preparing mixed glucosamine salts - Google Patents [patents.google.com]

- 3. wjpmr.com [wjpmr.com]

- 4. This compound | 1296149-13-7 [chemicalbook.com]

- 5. This compound - British Pharmacopeia 2025 [nhathuocngocanh.com]

- 6. This compound CAS#: 1296149-13-7 [m.chemicalbook.com]

- 7. This compound [drugfuture.com]

- 8. uspbpep.com [uspbpep.com]

- 9. uspbpep.com [uspbpep.com]

- 10. Solubility and Crystallization of Glucosamine Hydrochloride in Water with the Presence of Additives | MDPI [mdpi.com]

- 11. ftp.uspbpep.com [ftp.uspbpep.com]

- 12. Glucosamine and Chondroitin Sulfate Sodium Tablets [drugfuture.com]

A Technical Guide to the Role of Glucosamine Sulfate Sodium Chloride in Glycosaminoglycan Synthesis

Executive Summary: This document provides a comprehensive technical overview of the role of glucosamine (B1671600) sulfate (B86663) sodium chloride in the biosynthesis of glycosaminoglycans (GAGs), critical components of the articular cartilage extracellular matrix. Glucosamine, an endogenous amino sugar, serves as a fundamental building block for GAGs and proteoglycans.[1] The administration of exogenous glucosamine sulfate aims to support cartilage integrity by providing a key substrate for GAG synthesis, thereby potentially balancing the anabolic and catabolic processes within the joint.[1][2] This guide details the biochemical pathways, cellular signaling mechanisms, and quantitative effects of glucosamine sulfate. It also addresses the critical role of sodium chloride as a stabilizing agent for the glucosamine sulfate molecule, ensuring its viability for oral administration.[3][4] Detailed experimental protocols for assessing GAG synthesis and the effects of glucosamine are provided for researchers in the field.

Introduction

The Importance of Glycosaminoglycans (GAGs) in Cartilage Matrix

Articular cartilage is a specialized connective tissue responsible for providing a low-friction, wear-resistant surface in synovial joints.[1] Its unique properties are largely attributed to its extracellular matrix (ECM), which is primarily composed of type II collagen and large proteoglycan aggregates.[5] These aggregates consist of a hyaluronic acid backbone to which numerous proteoglycan monomers are attached. Each monomer, in turn, is made of a core protein with covalently linked GAG chains, such as chondroitin (B13769445) sulfate and keratan (B14152107) sulfate.[6] The high negative charge of these sulfated GAGs attracts water, creating osmotic pressure that gives cartilage its resilience and ability to resist compressive loads.[7]

Glucosamine as a Fundamental Precursor

Glucosamine is a naturally occurring amino sugar synthesized from glucose and is the biochemical precursor for all nitrogen-containing sugars.[8] In chondrocytes, it is a key substrate for the biosynthesis of GAGs.[1] The production of glucosamine is the rate-limiting step in GAG synthesis; therefore, supplemental glucosamine is hypothesized to overcome this potential bottleneck, promoting the production of essential matrix components.[9]

The Role of the Sodium Chloride Salt in Glucosamine Sulfate Formulation

Glucosamine sulfate is chemically unstable and highly hygroscopic in its pure form, which presents significant challenges for its formulation into oral dosage forms like tablets or capsules.[3] To overcome this, it is stabilized by forming a mixed salt with sodium chloride (or potassium chloride).[3][4] This creates a stable, crystalline compound that is not sensitive to ambient temperature and humidity.[3] Upon oral administration, the glucosamine sulfate sodium chloride salt rapidly dissociates into glucosamine, sulfate, and sodium and chloride ions, allowing for the absorption of glucosamine.[10] Pharmacokinetic studies have shown no significant difference in bioavailability between different stabilized forms of glucosamine sulfate, indicating the salt's primary role is as a delivery vehicle and stabilizer.[11][12]

Biochemical Pathway of Glucosamine in GAG Synthesis

Exogenous glucosamine sulfate bypasses several enzymatic steps required for the synthesis of glucosamine from glucose, directly entering the hexosamine biosynthesis pathway (HBP). This pathway is crucial for the production of UDP-N-acetylglucosamine (UDP-GlcNAc), a vital activated sugar donor for the synthesis of GAGs.[8]

The key steps are:

-

Uptake and Phosphorylation: Exogenous glucosamine is transported into the chondrocyte and is phosphorylated to form glucosamine-6-phosphate.

-

Conversion to UDP-GlcNAc: Glucosamine-6-phosphate is a direct precursor in the HBP, which ultimately yields UDP-GlcNAc.[8]

-

GAG Chain Elongation: Glycosyltransferases in the Golgi apparatus use UDP-GlcNAc and other UDP-sugars (like UDP-glucuronic acid and UDP-N-acetylgalactosamine) to elongate the repeating disaccharide units that form GAG chains on proteoglycan core proteins.[6][13]

Caption: Glucosamine enters the hexosamine pathway to produce UDP-GlcNAc for GAG synthesis.

Cellular Mechanisms and Signaling Pathways

Glucosamine sulfate exerts its effects through a dual mechanism: stimulating anabolic pathways involved in matrix synthesis and inhibiting catabolic pathways that lead to cartilage degradation.[2]

Anabolic Effects and the Wnt/β-catenin Signaling Pathway